molecular formula C9H10N2O2 B13048964 6-(1-Aminocyclopropyl)nicotinic acid

6-(1-Aminocyclopropyl)nicotinic acid

Cat. No.: B13048964
M. Wt: 178.19 g/mol
InChI Key: GFLNWWHISKMJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1-Aminocyclopropyl)nicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. Nicotinic acid is a vital nutrient involved in numerous biological processes, including energy production, signal transduction, and regulation of gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Aminocyclopropyl)nicotinic acid typically involves the cyclopropanation of nicotinic acid derivatives. One common method includes the reaction of nicotinic acid with cyclopropylamine under specific conditions to introduce the aminocyclopropyl group. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of nicotinic acid and its derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine. These processes are optimized for large-scale production and may involve the use of environmentally friendly reagents and conditions to minimize the generation of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

6-(1-Aminocyclopropyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-(1-Aminocyclopropyl)nicotinic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(1-Aminocyclopropyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to nicotinic acid receptors, which are involved in various cellular processes. This binding can modulate the activity of enzymes and other proteins, leading to changes in cellular functions and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Chloronicotinic acid: Known for its pharmaceutical applications.

    2-Bromo aryl derivatives: Exhibits anti-inflammatory and analgesic properties.

    α-Chloro niacin: Used in various industrial applications

Uniqueness

6-(1-Aminocyclopropyl)nicotinic acid is unique due to its aminocyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

6-(1-aminocyclopropyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H10N2O2/c10-9(3-4-9)7-2-1-6(5-11-7)8(12)13/h1-2,5H,3-4,10H2,(H,12,13)

InChI Key

GFLNWWHISKMJSH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC=C(C=C2)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.